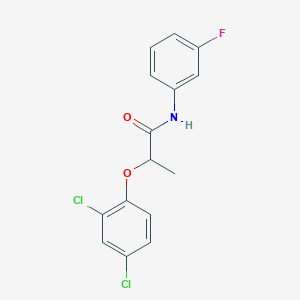![molecular formula C22H23N3O2S B399844 N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea CAS No. 637731-58-9](/img/structure/B399844.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a synthetic compound with the molecular formula C22H23N3O2S and a molecular weight of 393.5 g/mol
Méthodes De Préparation
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions. The purity of the synthesized compounds is confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .
Analyse Des Réactions Chimiques
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory and anticancer properties . The piperidine nucleus in the compound is known for its pharmacophoric features, making it useful in the development of drugs for various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, the compound is used in the synthesis of other organic compounds and as a building block in pharmaceutical research .
Mécanisme D'action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation . Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea can be compared with other similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share similar structural features and pharmacophoric properties, but differ in their specific substituents and functional groups. The unique combination of the piperidine and benzofuran moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
637731-58-9 |
|---|---|
Formule moléculaire |
C22H23N3O2S |
Poids moléculaire |
393.5g/mol |
Nom IUPAC |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2S/c26-21(20-14-17-6-2-3-7-19(17)27-20)24-22(28)23-18-10-8-16(9-11-18)15-25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13,15H2,(H2,23,24,26,28) |
Clé InChI |
RLTAZWZSHTZBND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(cyclopropylamino)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B399764.png)
![1-(4-chlorophenyl)-5-[(cyclopropylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B399771.png)
![1-allyl-5-[(4-aminoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B399773.png)

![2-{4-[(2-Chlorobenzyl)oxy]-3-ethoxyphenyl}-5-phenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B399776.png)
![5-[(cyclopropylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B399777.png)
![N-(4-acetylphenyl)-2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399779.png)
![6-(butylsulfanyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile](/img/structure/B399783.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399784.png)
![N-(2-chlorophenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399785.png)
![ethyl 4-[[2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B399787.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399789.png)
